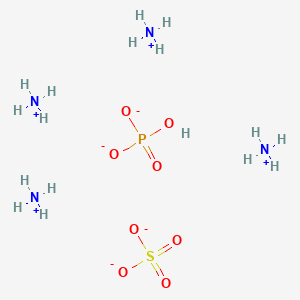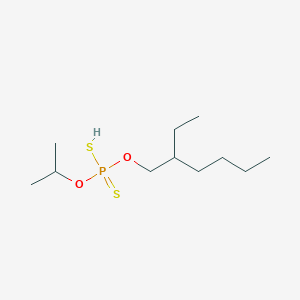
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core, an amino group, a dihydroxybutyl side chain, and a methylthio group. Its stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- involves several steps, typically starting with the construction of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The introduction of the amino group, dihydroxybutyl side chain, and methylthio group requires specific reagents and conditions to ensure the correct functionalization and stereochemistry. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The dihydroxybutyl side chain can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amino and methylthio groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylthio)-, (S)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, dihydroxybutyl, and methylthio groups allows it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives with different substituents. For example:
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-6-(ethylthio)-, (S)-
- 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,4-dihydroxybutyl)-6-(methylsulfonyl)-, (S)-
These compounds share a similar core structure but differ in their side chains and functional groups, which can lead to differences in their chemical reactivity and biological activity
Propriétés
| 127945-89-5 | |
Formule moléculaire |
C12H15N5O2S |
Poids moléculaire |
293.35 g/mol |
Nom IUPAC |
4-amino-7-[(2S)-2,4-dihydroxybutyl]-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H15N5O2S/c1-20-12-8(4-13)9-10(14)15-6-16-11(9)17(12)5-7(19)2-3-18/h6-7,18-19H,2-3,5H2,1H3,(H2,14,15,16)/t7-/m0/s1 |
Clé InChI |
CHWNGCWJHHPDRH-ZETCQYMHSA-N |
SMILES isomérique |
CSC1=C(C2=C(N=CN=C2N1C[C@H](CCO)O)N)C#N |
SMILES canonique |
CSC1=C(C2=C(N=CN=C2N1CC(CCO)O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





